molecular formula C9H11NO4S B1228686 Ethyl 2-sulfamoylbenzoate CAS No. 59777-72-9

Ethyl 2-sulfamoylbenzoate

Cat. No. B1228686
CAS RN: 59777-72-9
M. Wt: 229.26 g/mol
InChI Key: CYFKZTWSLPKROH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 2-sulfamoylbenzoate involves alcoholysis reactions and subsequent reductions. For instance, Hamor and Janfaza (1963) prepared esters of 4-nitro-2-sulfamoylbenzoic acid, including ethyl 4-amino-2-sulfamoylbenzoate, through alcoholysis followed by reduction using hydrogen and a palladium-on-carbon catalyst (Hamor & Janfaza, 1963).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic techniques. El-Bardan (1992) studied the structure of methyl and ethyl-4-[(4′-substituted phenylsulfonyl)methyl]-3-nitrobenzoates using IR, NMR, and mass spectra to confirm their structures (El-Bardan, 1992).

Chemical Reactions and Properties

Ethyl 2-sulfamoylbenzoate undergoes various chemical reactions. Culhane and Fokin (2011) explored the reactivity of sulfamoyl azides, showing their potential in forming 1-sulfamoyl-1,2,3-triazoles through reactions with alkynes, indicating the versatility of ethyl 2-sulfamoylbenzoate derivatives in synthesizing reactive intermediates (Culhane & Fokin, 2011).

Physical Properties Analysis

The physical properties, such as solubility and chemical stability of ethyl 2-sulfamoylbenzoate derivatives, were studied by Chekanova et al. (2014), who investigated ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates. Their findings contribute to understanding the behavior of ethyl 2-sulfamoylbenzoate in various environments (Chekanova et al., 2014).

Chemical Properties Analysis

The chemical stability and reactivity of ethyl 2-sulfamoylbenzoate derivatives towards different reagents were explored in the context of their potential applications in organic synthesis and medicinal chemistry. Reuillon et al. (2012) discussed the efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups, highlighting the stability of sulfamate groups to basic conditions, which is relevant for the chemical properties of ethyl 2-sulfamoylbenzoate derivatives (Reuillon et al., 2012).

Scientific Research Applications

Synthesis Applications

  • Synthesis of Triazoloquinolines : A study by Pokhodylo and Obushak (2019) describes the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate using a reaction that involves the oxidation of sulfide sulfur and treatment with sodium hydride, leading to ethyl 7-bromo-4-(ethylsulfonyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinoline-3-carboxylate (Pokhodylo & Obushak, 2019).

  • Synthesis of Trifluoromethyl Heterocycles : Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound related to ethyl 2-sulfamoylbenzoate, is used for synthesizing a range of trifluoromethyl heterocycles, as detailed by Honey et al. (2012). This involves carbene X-H insertion reactions catalyzed by rhodium(II) or copper(II) (Honey, Pasceri, Lewis, & Moody, 2012).

Chemical and Pharmaceutical Research

  • Crystallization of Sulfa Drugs : In the field of pharmaceuticals, Park and Yeo (2007) investigated the crystallization of sulfa drugs using carbon dioxide and water as antisolvents. This study provides insights into the effects of solvent type, crystallization temperature, and antisolvent injection rate on the morphology of the resulting crystals (Park & Yeo, 2007).

  • Antibacterial Heterocyclic Compounds : Azab, Youssef, and El-Bordany (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, using a precursor related to ethyl 2-sulfamoylbenzoate, for potential use as antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

  • Molecular Structure Analysis : Rafique, Hussain, Siddiqui, and Tahir (2009) studied the molecular structure of 2-methyl-4-oxopentan-2-aminium 2-sulfamoylbenzoate, highlighting the role of intramolecular and intermolecular hydrogen bonds in stabilizing the crystal structure of such compounds (Rafique, Hussain, Siddiqui, & Tahir, 2009).

Environmental and Material Science

  • Photocatalytic Profile Analysis : Li et al. (2017) investigated the environmental behavior and photocatalytic profile of ethyl-4-aminobenzoate, a compound structurally similar to ethyl 2-sulfamoylbenzoate. This study is significant for understanding the transformation products and pathways in environmental samples (Li, Sang, Chow, Law, Guo, & Leung, 2017).

  • Catalytic Applications : Norouzi, Elhamifar, Mirbagheri, and Ramazani (2018) synthesized a novel ethyl and boron sulfonic acid based bifunctional periodic mesoporous organosilica. This nanocatalyst showed efficiency in synthesizing tetrahydrobenzo[b]pyran derivatives, indicating potential applications in material science (Norouzi, Elhamifar, Mirbagheri, & Ramazani, 2018).

Safety And Hazards

Ethyl 2-sulfamoylbenzoate is classified as an eye irritant (Category 2) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

ethyl 2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-2-14-9(11)7-5-3-4-6-8(7)15(10,12)13/h3-6H,2H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFKZTWSLPKROH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80886369
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
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Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
Source EPA Chemicals under the TSCA
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Product Name

Ethyl 2-sulfamoylbenzoate

CAS RN

59777-72-9
Record name Ethyl 2-(aminosulfonyl)benzoate
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Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
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Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-(aminosulfonyl)-, ethyl ester
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Synthesis routes and methods

Procedure details

A solution of 3.5 g of ethyl chloroformate in 10 ml of anhydrous acetonitrile is dropwise added to a solution of 5.5 g of 2-aminobenzenesulfonamide and 2.5 g of pyridine in 80 ml of anhydrous acetonitrile at room temperature during 2 hours. After stirring at room temperature, the mixture is poured into ice water and acidified with 100 ml of 2N-hydrochloric acid solution. The mixture is extracted with ethyl acetate twice, washed with an aqueous saturated sodium hydrogen carbonate and then with a saturated brine, and dried over anhydrous sodium sulfate. Then the mixture is concentrated under reduced pressure. The residue is crystallized from chloroform to give 6.6 g of the title compound.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Q Lei, J Zhong, SF Chen, S Wu, Y Huang, P Guo… - Environmental …, 2023 - Elsevier
… In the first pathway, Firstly the breakage of the sulfonylurea bridge yielding 4-chloro-6-methoxypyrimidin-2-amine (M1) and ethyl 2-sulfamoylbenzoate (M2). Subsequently, M2 is de-…
Number of citations: 1 www.sciencedirect.com

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